(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
Description
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula C15H13ClO3. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-12-8-6-11(7-9-12)15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLRMIIMUXZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650774 | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-62-9 | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 4-(methoxymethoxy)phenyl magnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(4-hydroxyphenyl)methanone
- (2-Chlorophenyl)(phenyl)methanone
- (2-Amino-4-chlorophenyl)(phenyl)methanone
Uniqueness
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone, with the chemical formula C15H13ClO3 and CAS Number 938458-62-9, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Weight: 276.72 g/mol
- Appearance: Solid at room temperature
- Functional Groups: Contains a chlorophenyl group and a methoxymethoxy group, which influence its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or binding affinity. Notably, it may inhibit certain pathways involved in inflammation and cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may have anticancer properties, particularly against various tumor cell lines.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammatory markers in vitro, indicating its role in neuroinflammatory conditions.
Table 1: Summary of Biological Assays
| Study | Biological Activity Assessed | Results |
|---|---|---|
| Study A | Cytotoxicity against cancer cell lines | IC50 values suggest significant cytotoxicity at low concentrations |
| Study B | Anti-inflammatory effects in LPS-stimulated cells | Inhibition of NO release by up to 66% |
| Study C | Enzyme inhibition assays | Effective modulation of specific kinases involved in cancer signaling |
Detailed Findings
-
Anticancer Activity:
- A study evaluated the compound's effectiveness against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties:
- In experiments using LPS-stimulated BV2 microglia cells, this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. The compound inhibited the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses.
-
Enzyme Interaction:
- The compound was tested for its ability to inhibit specific kinases associated with cancer progression. Results indicated that it effectively inhibited MAPK pathways (ERK, JNK, p38), which are crucial for cell proliferation and survival.
Discussion
The presence of the methoxymethoxy group enhances the solubility and reactivity of this compound, making it a valuable candidate for further development in medicinal chemistry. Its dual action as an anticancer and anti-inflammatory agent positions it as a promising lead for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
